molecular formula C7H13NO2 B8572727 6,10-dioxa-2-azaspiro[4.5]decane

6,10-dioxa-2-azaspiro[4.5]decane

Cat. No.: B8572727
M. Wt: 143.18 g/mol
InChI Key: JKGCAQYNUWOSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,10-dioxa-2-azaspiro[4.5]decane is a chemical compound with the molecular formula C7H13NO2. It is also known as 4-Piperidone ethylene acetal. This compound is characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system. It is commonly used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,10-dioxa-2-azaspiro[4.5]decane can be synthesized through several methods. One common synthetic route involves the reaction of piperidone with ethylene glycol under acidic conditions to form the spirocyclic acetal. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated synthesis modules can also streamline the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6,10-dioxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

6,10-dioxa-2-azaspiro[4.5]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,10-dioxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, when used as a radioligand, it binds to sigma-1 receptors with high affinity, allowing for the visualization of receptor distribution in biological tissues. The binding affinity and selectivity of the compound are crucial for its effectiveness in imaging studies .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but differs in the position of the oxygen atoms within the ring system.

    1,3-Dioxa-8-azaspiro[4.5]decane: Another related compound with a different arrangement of oxygen and nitrogen atoms.

Uniqueness

6,10-dioxa-2-azaspiro[4.5]decane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various reagents and its high binding affinity for certain receptors make it valuable in both research and industrial applications .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

6,10-dioxa-2-azaspiro[4.5]decane

InChI

InChI=1S/C7H13NO2/c1-4-9-7(10-5-1)2-3-8-6-7/h8H,1-6H2

InChI Key

JKGCAQYNUWOSSC-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCNC2)OC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The protecting group was removed by dissolving 2.09 g (7.5 mmol) of 1,5-dioxa-8-azaspiro[5.4]decane benzyl carbamate, from Step 1, in 100 mL of methanol, adding 0.50 g of 20% Pd/C, and hydrogenating at room temperature under 4 atm of hydrogen for 24 hours. The catalyst was removed by filtration, then the solvent was removed under vacuum to afford the title compound, MS: M/Z 144 (M+H), which was taken directly to the next step.
Name
1,5-dioxa-8-azaspiro[5.4]decane benzyl carbamate
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two

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